molecular formula C14H10F2N2 B13668567 2-(2,6-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine

2-(2,6-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine

Cat. No.: B13668567
M. Wt: 244.24 g/mol
InChI Key: YEVIERZUDCIFPY-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted with a 2,6-difluorophenyl group at position 2 and a methyl group at position 4. The fluorine substituents enhance electronegativity and metabolic stability, while the methyl group modulates lipophilicity and steric interactions .

Properties

Molecular Formula

C14H10F2N2

Molecular Weight

244.24 g/mol

IUPAC Name

2-(2,6-difluorophenyl)-6-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H10F2N2/c1-9-5-6-13-17-12(8-18(13)7-9)14-10(15)3-2-4-11(14)16/h2-8H,1H3

InChI Key

YEVIERZUDCIFPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C3=C(C=CC=C3F)F

Origin of Product

United States

Preparation Methods

The synthesis of 2-(2,6-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine typically involves the reaction of 2,6-difluoroaniline with 2-bromo-6-methylpyridine under specific conditions. The reaction is often catalyzed by a palladium complex and requires a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(2,6-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding imidazole derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(2,6-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Key analogs vary in substituent type, position, and electronic effects. Table 1 summarizes physical properties of selected imidazo[1,2-a]pyridine derivatives:

Compound Name Substituents Melting Point (°C) Yield (%) Key Reference
2-(2,6-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine 2,6-difluorophenyl, 6-methyl N/A N/A Target Compound
6-Methyl-2-phenylimidazo[1,2-a]pyridine (3j) Phenyl, 6-methyl 175–177 83
2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine (3n) 4-bromophenyl, 6-methyl 214–215 77
2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine 4-fluorophenyl, 6-methyl 192 68
2-(Adamantan-1-yl)-6-methylimidazo[1,2-a]pyridine (2d) Adamantyl, 6-methyl 371–373 70

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Bromine (3n) and fluorine substituents increase melting points compared to non-halogenated analogs (e.g., 3j), likely due to enhanced dipole interactions and crystallinity .
  • Bulky Substituents : Adamantyl-substituted derivatives (e.g., 2d) exhibit exceptionally high melting points (>370°C), attributed to rigid, hydrophobic adamantane enhancing packing efficiency .
  • Fluorine Position: The target compound’s 2,6-difluorophenyl group may confer distinct conformational stability compared to mono-fluorinated analogs (e.g., 4-fluorophenyl in ).

Electronic and Steric Considerations

  • Fluorine vs. Bromine : Fluorine’s electronegativity increases polarity and metabolic stability, whereas bromine’s bulkiness may hinder binding in sterically sensitive targets .
  • Methyl Group : The 6-methyl group in the target compound balances lipophilicity and steric hindrance, optimizing bioavailability compared to unsubstituted or bulkier analogs .

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